Threonine,N-(aminocarbonyl)-(9ci)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

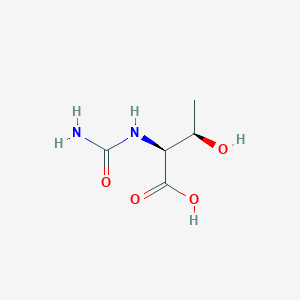

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid is a non-proteinogenic amino acid It is a derivative of threonine, where the hydroxyl group is replaced by a carbamoylamino group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . Another method involves the Strecker synthesis, which starts with the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give the desired amino acid .

Industrial Production Methods

化学反应分析

Types of Reactions

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.

科学研究应用

Nutritional Applications

1.1 Role in Animal Nutrition

Threonine is a critical component of animal diets, especially for swine and poultry. It is often the limiting amino acid in corn-soybean meal-based diets. Research indicates that threonine supplementation can enhance growth performance, improve immune function, and maintain intestinal health in animals. For instance, studies show that adequate threonine levels promote protein synthesis in skeletal muscles and gastrointestinal mucin production, which is vital for gut health .

1.2 Mechanisms of Action

Threonine influences several metabolic pathways:

- Protein Synthesis : Threonine is integral to the synthesis of mucins and other proteins in epithelial tissues.

- Energy Metabolism : It plays a role in hepatic lipid metabolism and has been shown to mitigate lipid metabolic disorders by regulating lipogenesis signaling pathways .

- Immune Function : Threonine modulates immune responses by affecting cytokine expression and immune cell differentiation during inflammatory states .

Pharmaceutical Applications

2.1 Therapeutic Uses

Threonine is utilized in total parenteral nutrition (TPN), where it contributes to collagen and elastin synthesis, aiding in proper fat metabolism and digestive function . Its pharmacological properties have led to its inclusion in formulations designed to support recovery from surgery or illness.

2.2 Drug Development

The unique properties of threonine make it a candidate for drug development initiatives aimed at reducing drug failure rates. Its role as a precursor in various biochemical pathways can be harnessed to develop therapies targeting metabolic disorders .

Research Methodologies

3.1 Innovative Labeling Techniques

Recent advancements have introduced threonine-derived non-canonical amino acids for studying protein synthesis. The THRONCAT method allows researchers to label nascent proteins efficiently without toxic effects on cells. This technique enhances the understanding of protein dynamics within living systems, providing insights into cellular processes .

3.2 Structural Biology Applications

Threonine residues play crucial roles in the structure and function of various proteins, such as multidrug efflux transporters like AcrB in Escherichia coli. Studies have identified specific threonine residues that are essential for transporter function, highlighting their importance in drug resistance mechanisms .

Case Studies

作用机制

The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

相似化合物的比较

Similar Compounds

(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Another non-proteinogenic amino acid with similar structural features.

(2S,3R)-3-Methylglutamate: A derivative of glutamate with similar synthetic routes and applications.

Uniqueness

What sets (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.

属性

CAS 编号 |

104928-21-4 |

|---|---|

分子式 |

C5H10N2O4 |

分子量 |

162.14 g/mol |

IUPAC 名称 |

(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |

InChI 键 |

JDNXAWFLEXAACH-GBXIJSLDSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)N)O |

手性 SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)N)O |

规范 SMILES |

CC(C(C(=O)O)NC(=O)N)O |

同义词 |

Threonine, N-(aminocarbonyl)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。